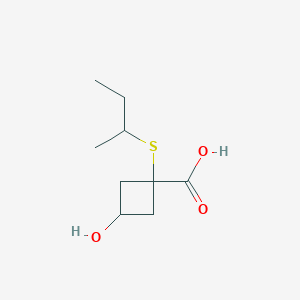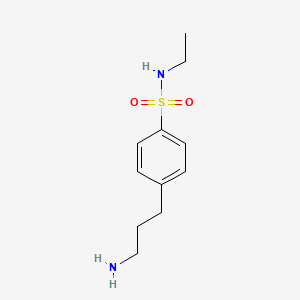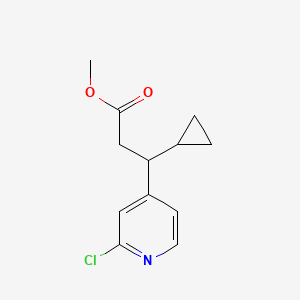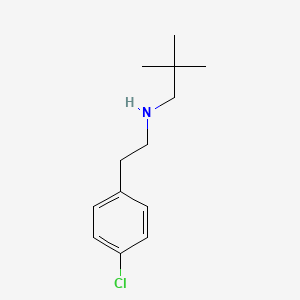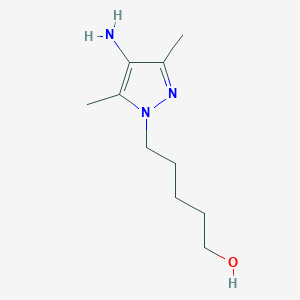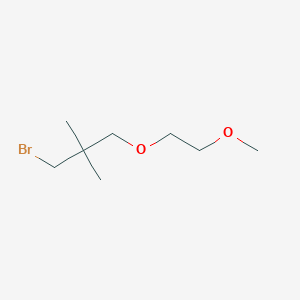
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is an organic compound with the molecular formula C8H17BrO2. It is a brominated ether, characterized by the presence of a bromine atom attached to a propane backbone, which is further substituted with a methoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane typically involves the bromination of 3-(2-methoxyethoxy)-2,2-dimethylpropane. One common method includes the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually carried out at low temperatures to control the reactivity of bromine and to ensure selective bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The bromination process is followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 3-(2-methoxyethoxy)-2,2-dimethylpropanol, 3-(2-methoxyethoxy)-2,2-dimethylpropionitrile, or 3-(2-methoxyethoxy)-2,2-dimethylpropylamine are formed.
Elimination Reactions: Alkenes such as 3-(2-methoxyethoxy)-2,2-dimethylpropene are produced.
Oxidation and Reduction: Products include 3-(2-methoxyethoxy)-2,2-dimethylpropanal, 3-(2-methoxyethoxy)-2,2-dimethylpropanoic acid, and 3-(2-methoxyethoxy)-2,2-dimethylpropanol.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but with a different substitution pattern.
1-Bromo-2-(2-methoxyethoxy)ethane: Shares the methoxyethoxy group but differs in the carbon chain length and substitution.
1-Bromo-3-(2-methoxyethoxy)benzene: Contains a benzene ring instead of a propane backbone
Uniqueness
1-Bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methoxyethoxy group allows for diverse chemical transformations and applications in various fields .
Propiedades
Fórmula molecular |
C8H17BrO2 |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-bromo-3-(2-methoxyethoxy)-2,2-dimethylpropane |
InChI |
InChI=1S/C8H17BrO2/c1-8(2,6-9)7-11-5-4-10-3/h4-7H2,1-3H3 |
Clave InChI |
VWIFBGVUWYPYDS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCCOC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




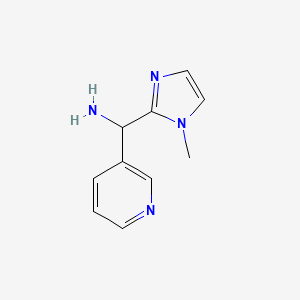
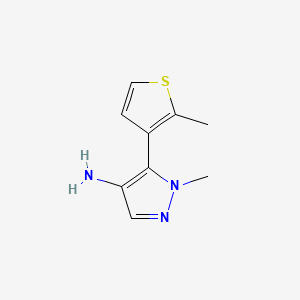
![2-Oxabicyclo[2.2.1]heptan-5-ylmethanamine](/img/structure/B13643690.png)
